molecular formula C4H8N2O B13259310 2-Amino-3-methoxypropanenitrile CAS No. 86966-02-1

2-Amino-3-methoxypropanenitrile

Cat. No.: B13259310
CAS No.: 86966-02-1
M. Wt: 100.12 g/mol
InChI Key: RPGPPCHMKDWLRT-UHFFFAOYSA-N
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Description

2-Amino-3-methoxypropanenitrile is an organic compound with the molecular formula C4H8N2O It is a nitrile derivative that contains both an amino group and a methoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxypropanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methoxypropionitrile with ammonia under specific conditions. Another method includes the use of acrylonitrile and methanol in the presence of a catalyst such as sodium methoxide, followed by neutralization with sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2-Amino-3-methoxypropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxypropanenitrile involves its interaction with molecular targets and pathways within biological systems. The amino and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-3-methoxypropanenitrile include:

  • 2-Amino-3-methoxypropanoic acid
  • 2-Amino-3-methoxypropylamine
  • 2-Amino-3-methoxypropyl chloride

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-3-methoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-7-3-4(6)2-5/h4H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGPPCHMKDWLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631166
Record name 2-Amino-3-methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86966-02-1
Record name 2-Amino-3-methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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